4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine
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Overview
Description
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group, a 2,6-dichlorophenylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of 2-methylpyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and substitution steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while nucleophilic substitution could result in the formation of thiolated or aminated analogs .
Scientific Research Applications
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may focus on its potential use in drug development, particularly for conditions where modulation of specific molecular targets is desired.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine include:
2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical: This compound shares the 2,6-dichlorophenyl group but differs in its overall structure and properties.
Methyl 2,6-dichlorophenylacetate: Another compound with the 2,6-dichlorophenyl group, but with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
919366-45-3 |
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Molecular Formula |
C20H23Cl2NO |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine |
InChI |
InChI=1S/C20H23Cl2NO/c1-14-16(12-17-18(21)8-5-9-19(17)22)20(10-11-23-14)24-13-15-6-3-2-4-7-15/h5,8-11,15H,2-4,6-7,12-13H2,1H3 |
InChI Key |
JXPFQYUTGDNYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1CC2=C(C=CC=C2Cl)Cl)OCC3CCCCC3 |
Origin of Product |
United States |
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